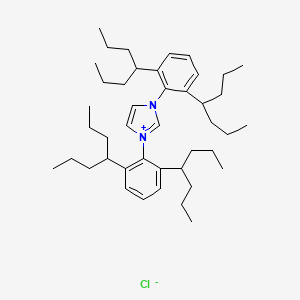
1,3-Bis(2,6-DI(heptan-4-YL)phenyl)-1H-imidazol-3-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(2,6-DI(heptan-4-YL)phenyl)-1H-imidazol-3-ium chloride is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two 2,6-di(heptan-4-yl)phenyl groups attached to an imidazolium core, with a chloride ion as the counterion. The compound’s molecular formula is C43H67ClN2, and it has a molecular weight of 718.36 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2,6-DI(heptan-4-YL)phenyl)-1H-imidazol-3-ium chloride typically involves the following steps:
Formation of the Imidazole Core: The imidazole core can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Substitution with 2,6-DI(heptan-4-YL)phenyl Groups: The imidazole core is then reacted with 2,6-di(heptan-4-yl)phenyl halides in the presence of a strong base such as potassium tert-butoxide to form the desired imidazolium salt.
Addition of Chloride Ion: The final step involves the addition of a chloride ion to the imidazolium salt to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(2,6-DI(heptan-4-YL)phenyl)-1H-imidazol-3-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazolium salts.
Applications De Recherche Scientifique
1,3-Bis(2,6-DI(heptan-4-YL)phenyl)-1H-imidazol-3-ium chloride has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 1,3-Bis(2,6-DI(heptan-4-YL)phenyl)-1H-imidazol-3-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, its imidazolium core can interact with biological membranes, potentially disrupting their integrity and leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: Similar structure but with isopropyl groups instead of heptan-4-yl groups.
1,3-Bis(2,6-diethylphenyl)imidazolium chloride: Similar structure but with ethyl groups instead of heptan-4-yl groups.
Uniqueness
1,3-Bis(2,6-DI(heptan-4-YL)phenyl)-1H-imidazol-3-ium chloride is unique due to its bulky heptan-4-yl groups, which can influence its steric and electronic properties. This uniqueness can affect its reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications in catalysis and material science .
Propriétés
Formule moléculaire |
C43H69ClN2 |
|---|---|
Poids moléculaire |
649.5 g/mol |
Nom IUPAC |
1,3-bis[2,6-di(heptan-4-yl)phenyl]imidazol-1-ium;chloride |
InChI |
InChI=1S/C43H69N2.ClH/c1-9-19-34(20-10-2)38-27-17-28-39(35(21-11-3)22-12-4)42(38)44-31-32-45(33-44)43-40(36(23-13-5)24-14-6)29-18-30-41(43)37(25-15-7)26-16-8;/h17-18,27-37H,9-16,19-26H2,1-8H3;1H/q+1;/p-1 |
Clé InChI |
VOWMMVJZNQMDRM-UHFFFAOYSA-M |
SMILES canonique |
CCCC(CCC)C1=C(C(=CC=C1)C(CCC)CCC)N2C=C[N+](=C2)C3=C(C=CC=C3C(CCC)CCC)C(CCC)CCC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



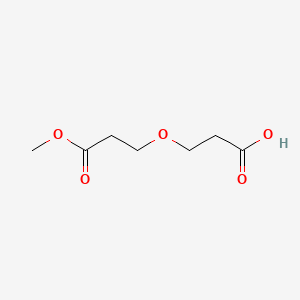
![6-Methylidene-8-oxabicyclo[3.3.1]nonan-7-one](/img/structure/B14013666.png)

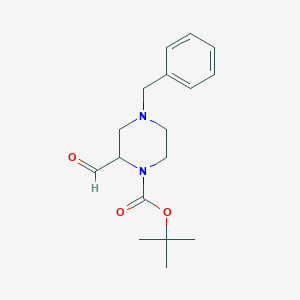
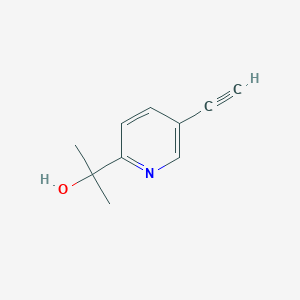
![4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B14013682.png)
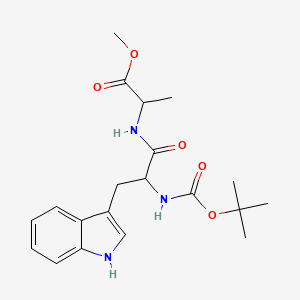
![2-aminoethanol;2-[(2-hydroxyphenyl)methylidene]propanedioic acid](/img/structure/B14013693.png)
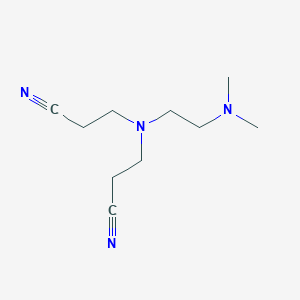
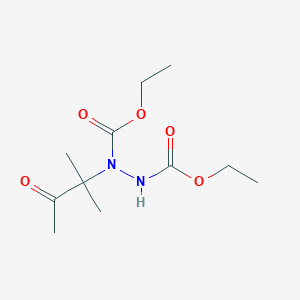
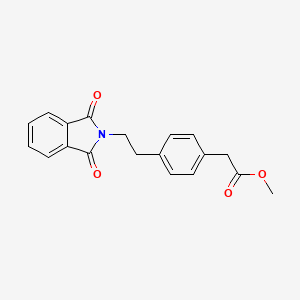
![1-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-3-phenylurea;ethanesulfonic acid](/img/structure/B14013722.png)
![Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[3.1.0]hex-2-ene-6-carboxylate](/img/structure/B14013726.png)
